molecular formula C29H26FN5O4 B12782148 AZddF-trityl-methyl-U CAS No. 132776-26-2

AZddF-trityl-methyl-U

Cat. No.: B12782148
CAS No.: 132776-26-2
M. Wt: 527.5 g/mol
InChI Key: HANXRJQYPQZYCW-DLGLWYJGSA-N
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Description

AZddF-trityl-methyl-U is a complex organic compound characterized by its unique structure, which includes a trityl group and a urea derivative. The compound has a molecular formula of C29H26FN5O4 and contains a total of 69 bonds, including multiple aromatic and double bonds

Properties

CAS No.

132776-26-2

Molecular Formula

C29H26FN5O4

Molecular Weight

527.5 g/mol

IUPAC Name

1-[(2R,3S,4S,5R)-3-azido-4-fluoro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C29H26FN5O4/c1-19-17-35(28(37)32-26(19)36)27-25(33-34-31)24(30)23(39-27)18-38-29(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-17,23-25,27H,18H2,1H3,(H,32,36,37)/t23-,24-,25-,27-/m1/s1

InChI Key

HANXRJQYPQZYCW-DLGLWYJGSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

The synthesis of AZddF-trityl-methyl-U involves multiple steps, typically starting with the preparation of the trityl group. . The subsequent steps involve the introduction of the urea derivative and other functional groups under controlled reaction conditions. Industrial production methods may involve the use of automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

AZddF-trityl-methyl-U undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the trityl group can be oxidized using reagents such as potassium permanganate, leading to the formation of trityl cations . Substitution reactions often involve the replacement of functional groups with other reactive species, resulting in the formation of new compounds with altered properties.

Scientific Research Applications

AZddF-trityl-methyl-U has a wide range of applications in scientific research. In chemistry, it is used as a spin label and spin trapping reagent in electron spin resonance studies . In biology, it serves as a probe for studying molecular interactions and dynamics. In medicine, the compound is investigated for its potential use in drug delivery systems and as a therapeutic agent. Industrial applications include its use as a catalyst in polymerization reactions and as a stabilizer in various chemical processes .

Mechanism of Action

The mechanism of action of AZddF-trityl-methyl-U involves its interaction with specific molecular targets and pathways. The trityl group, known for its stability and reactivity, plays a crucial role in the compound’s effects. The compound can act as a radical scavenger, interacting with free radicals and preventing oxidative damage . Additionally, its urea derivative may interact with proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

AZddF-trityl-methyl-U can be compared with other trityl-containing compounds, such as triphenylmethyl chloride and triphenylmethyl bromide. These compounds share similar structural motifs but differ in their reactivity and applications. For example, triphenylmethyl chloride is commonly used as a protecting group in organic synthesis, while this compound is more specialized for use in spin labeling and radical scavenging . The unique combination of the trityl group and urea derivative in this compound sets it apart from other similar compounds, providing distinct advantages in specific research applications.

Biological Activity

AZddF-trityl-methyl-U, a compound with the chemical formula C29H26FN5O4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a trityl group that enhances its lipophilicity, potentially influencing its interaction with biological membranes. The compound's structure includes both azide and triazene functionalities, which are known for their versatility in chemical reactions and biological applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Recent studies have indicated that triazene derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium smegmatis, with minimum inhibitory concentrations (MICs) as low as 0.02 mg/mL .
  • Antifungal Properties : Research has demonstrated that triazene compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus. The mechanism is believed to involve the formation of reactive diazonium species capable of DNA alkylation, leading to cell death .
  • Cytotoxic Effects : this compound's cytotoxic effects have been evaluated using various cancer cell lines. For example, it has been tested against human colon adenocarcinoma (HT-29) and Burkitt lymphoma (DAUDI) cells, showing IC50 values indicative of potent antiproliferative activity .

The mechanisms through which this compound exerts its biological effects involve several pathways:

  • Alkylation of DNA : The formation of reactive intermediates allows the compound to alkylate DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazene compounds can induce oxidative stress in cells, further contributing to their cytotoxic effects.
  • Inhibition of Enzymatic Activity : this compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways, leading to altered cell function and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReference
AntimicrobialMRSA0.02 mg/mL
AntifungalCandida albicansNot specified
CytotoxicHT-29 (colon adenocarcinoma)5.59 µg/mL
CytotoxicDAUDI (Burkitt lymphoma)4.91 µg/mL

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